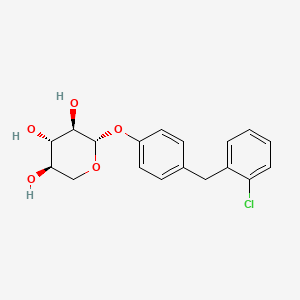
beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl
描述
Beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl: is a synthetic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a beta-D-xylopyranoside moiety linked to a 4-((2-chlorophenyl)methyl)phenyl group. The presence of the chlorophenyl group imparts unique chemical properties to the molecule, making it of interest in various scientific fields.
属性
CAS 编号 |
147029-85-4 |
|---|---|
分子式 |
C18H19ClO5 |
分子量 |
350.8 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-[4-[(2-chlorophenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H19ClO5/c19-14-4-2-1-3-12(14)9-11-5-7-13(8-6-11)24-18-17(22)16(21)15(20)10-23-18/h1-8,15-18,20-22H,9-10H2/t15-,16+,17-,18+/m1/s1 |
InChI 键 |
FYXYGJIPESPIQM-XDNAFOTISA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC3=CC=CC=C3Cl)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)CC3=CC=CC=C3Cl)O)O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranosides typically involves the glycosylation of a suitable acceptor with a glycosyl donor. For beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl, the process may involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-xylose are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected D-xylose is then reacted with a phenolic compound (4-((2-chlorophenyl)methyl)phenol) in the presence of a glycosyl donor such as trichloroacetimidate.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Enzymatic methods may also be employed to achieve more specific glycosylation.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting the chlorine to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or sulfonated derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex glycosides and other organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain glycosidases, enzymes that break down glycosides.
Medicine:
Drug Development: Potential use in the development of drugs targeting glycosidase enzymes, which are implicated in various diseases.
Industry:
Surfactants: Utilized in the production of surfactants due to its amphiphilic nature.
作用机制
Mechanism: The compound exerts its effects primarily through the inhibition of glycosidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of glycosides. This inhibition can affect various biological pathways, depending on the specific enzyme targeted.
Molecular Targets and Pathways:
Glycosidase Enzymes: Inhibition of these enzymes can impact processes like cell wall degradation in bacteria or glycoprotein processing in mammalian cells.
相似化合物的比较
- Methyl beta-D-xylopyranoside
- 4-Methylumbelliferyl-beta-D-xylopyranoside
- Phenyl beta-D-xylopyranoside
Uniqueness: Beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities not found in simpler xylopyranosides. This makes it a valuable compound for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


